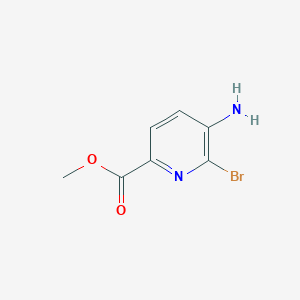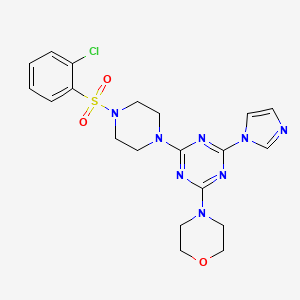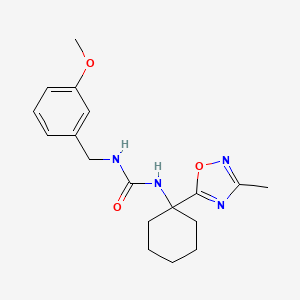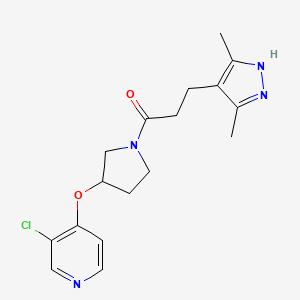![molecular formula C21H18ClN3O2 B2561891 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326930-69-1](/img/structure/B2561891.png)
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one is a chemical compound that has been extensively studied in scientific research applications. This compound has shown promise in the field of medicinal chemistry due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Antimicrobial Activity
3-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-6-Methyl-1-Propylquinolin-4(1H)-one and related compounds have shown promising results in antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial and fungal strains, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential applications in combating microbial infections (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).
Anti-Inflammatory and Analgesic Properties
Research has also identified the anti-inflammatory and analgesic properties of quinoline-oxadiazole derivatives. Some novel 4(3H)-quinazolinone derivatives, which are structurally related, were evaluated for their potential anti-inflammatory and analgesic activity, indicating a possible use in pain management and inflammation control (Farag et al., 2012).
Cytotoxic Activity
Certain derivatives of quinoline-oxadiazoles have shown significant cytotoxic activity against cancer cell lines, such as MCF-7 and HeLa. This suggests their potential application in cancer research and therapy. Specifically, compounds with certain substituents on the quinazolinone ring demonstrated improved cytotoxic activity, offering insights into drug design for cancer treatment (Hassanzadeh et al., 2019).
Solvent Interaction Studies
Investigations into the thermodynamic properties of 1,3,4-oxadiazole derivatives, which are closely related to the compound , have been conducted. These studies in different solvents like chloroform and N,N-dimethyl formamide provide insights into solute-solvent interactions and the structural implications of these compounds. This research is crucial for understanding the behavior of these compounds in different environments, which is essential for their practical application in various fields (Godhani et al., 2013), (Godhani et al., 2017).
Farnesyl Protein Transferase Inhibition
Quinoline and quinazoline derivatives have shown potential as Farnesyl Protein Transferase inhibitors. This enzyme is involved in the post-translational modification of proteins, and its inhibition can have significant implications in cancer treatment and research, highlighting another potential application of these compounds (Angibaud et al., 2003).
Propriétés
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-3-9-25-12-17(19(26)16-10-13(2)7-8-18(16)25)21-23-20(24-27-21)14-5-4-6-15(22)11-14/h4-8,10-12H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUJCZQHOZXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)

![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)


![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)
![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2561829.png)